5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O3/c13-7-3-1-2-6(4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHYUUZQNQUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(O2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371502 | |
| Record name | 5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242812-02-8 | |
| Record name | 5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of Substituents: The chlorophenyl and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions. For example, the chlorophenyl group can be introduced using chlorobenzene and a suitable catalyst, while the trifluoromethyl group can be introduced using trifluoromethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction may yield alcohols or aldehydes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₆ClF₃O₃
- Molecular Weight : 290.62 g/mol
- Key Features : The presence of a chlorophenyl group and a trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it suitable for various applications.
Anti-inflammatory and Anticancer Properties
Research has indicated that 5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid exhibits significant anti-inflammatory effects. Studies have shown that compounds with similar structures can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. Additionally, certain furan derivatives are being investigated for their anticancer activity, targeting specific cancer cell lines through mechanisms that disrupt cellular proliferation.
Case Study: Synthesis of Derivatives
A study focused on synthesizing derivatives of this compound to enhance its biological activity. The derivatives were tested for their efficacy against various cancer cell lines, demonstrating improved potency compared to the parent compound. The findings suggest that modifications to the molecular structure can significantly influence biological outcomes.
Polymer Additives
In materials science, this compound is explored as an additive in polymer formulations. Its unique properties can enhance the thermal stability and mechanical strength of polymers. Research has shown that incorporating this compound into polymer matrices results in improved performance characteristics, such as increased resistance to thermal degradation.
Data Table: Comparison of Polymer Properties
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Mechanical Strength (MPa) | 30 | 45 |
| Degradation Rate (%) | 10 | 5 |
Pesticide Development
The compound is also being studied for its potential use in developing environmentally friendly pesticides. Its structure allows it to interact effectively with biological systems, potentially leading to selective toxicity against pests while minimizing harm to non-target organisms.
Case Study: Efficacy Against Pests
A recent study evaluated the effectiveness of formulations containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations with minimal impact on beneficial insects, highlighting its potential as a sustainable pest management solution.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Chlorophenyl Substitution
a. 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid (CAS 175276-60-5)
- Structure : Differs in the chlorine position on the phenyl ring (4-chloro vs. 3-chloro).
- Properties : Similar molecular weight (290.62 g/mol) but distinct melting points (188–190°C vs. 137–142°C for a related isomer) due to altered crystal packing .
- Impact : The 4-chloro substitution may reduce steric hindrance, improving solubility in polar solvents .
b. 5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic Acid (CAS 54023-02-8)
- Structure : Contains an additional trifluoromethyl group on the phenyl ring.
- Properties : Higher molecular weight (290.62 g/mol) and altered electronic effects from dual electron-withdrawing groups (Cl and CF₃).
- Impact : Enhanced electrophilicity, making it more reactive in nucleophilic substitution reactions .
Halogen-Substituted Analogs
a. 5-(4-Bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid
- Structure : Bromine replaces chlorine at the phenyl position.
- Properties : Higher molecular weight (335.54 g/mol) and increased van der Waals interactions due to bromine’s larger atomic radius.
- Impact : Improved binding affinity in hydrophobic pockets of biological targets but lower metabolic stability .
Substituent Variants
a. 5-(Propan-2-yl)-2-(trifluoromethyl)furan-3-carboxylic Acid (CAS 1505571-05-0)
- Structure : Replaces chlorophenyl with an isopropyl group.
- Properties : Lower molecular weight (222.16 g/mol) and reduced polarity.
- Impact : Increased lipophilicity enhances membrane permeability but may reduce target specificity .
b. 5-(Trifluoromethyl)furan-3-carboxylic Acid
- Structure : Lacks the chlorophenyl group entirely.
- Properties : Simpler structure (C₆H₃F₃O₃) with a molecular weight of 188.13 g/mol.
- Impact: Limited aromatic interactions, making it less suitable for applications requiring π-π stacking .
Ring-Modified Derivatives
a. 2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic Acid (CAS 1399658-16-2)
- Structure : Features a saturated tetrahydrofuran ring with a ketone group.
- Properties : Altered conformational flexibility due to ring saturation.
b. 5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid (CAS 131524-46-4)
Data Table: Key Comparative Properties
Research Findings and Implications
- Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature stabilizes the furan ring, while chlorine’s position (3- vs. 4-) modulates electronic distribution and steric effects .
- Biological Activity : Bromine analogs show stronger inhibition in enzyme assays but suffer from faster metabolic clearance compared to chlorine derivatives .
- Synthetic Utility : Carboxylic acid derivatives are frequently converted to amides or esters for drug development, as seen in ’s amidation protocol using HBTU/DIPEA .
Biological Activity
5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a furan ring substituted with a chlorophenyl group and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHClFO
- Molecular Weight : 290.62 g/mol
- Structure : The compound features a furan ring with a chlorophenyl substitution at the 5-position and a trifluoromethyl group at the 2-position, contributing to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction or inhibition of specific cancer cell proliferation pathways.
- Anti-inflammatory Effects : The presence of the trifluoromethyl group is hypothesized to enhance anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
- Enzyme Inhibition : Interaction studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
The mechanism of action for this compound is likely multifaceted. It may interact with various molecular targets, leading to alterations in cellular processes. For example, it could affect signaling pathways related to cell growth and apoptosis.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | CHClFO | Different chlorophenyl substitution position |
| 5-(Phenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | CHFO | Lacks chlorine substitution |
| 5-(Bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | CHBrFO | Bromine instead of chlorine |
Case Studies and Research Findings
- Antitumor Activity : A study examined the effects of various furan derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against several cancer types, suggesting promising anticancer potential.
- Anti-inflammatory Studies : In vitro assays demonstrated that derivatives of furan carboxylic acids could reduce pro-inflammatory cytokine production in activated macrophages, indicating potential therapeutic benefits in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid, and how can reaction yields be maximized?
- Methodology : The compound can be synthesized via heteroaroylphosphonate intermediates, as demonstrated in furan derivatives. Deoxygenation of carbonyl groups using trimethyl phosphite generates carbene intermediates, which undergo further cyclization. Modifying reaction conditions (e.g., temperature, stoichiometry of reagents like 3-chlorophenyl precursors) can improve yields. For example, highlights analogous furan syntheses with acetyl-thiophene intermediates achieving >95% purity after recrystallization . Alternative routes involving pyrazole or pyrimidine coupling (e.g., ) may require optimization of catalysts (e.g., Pd-based) for cross-coupling reactions .
Q. How can spectroscopic techniques (NMR, MS, IR) be used to characterize this compound and confirm its structural integrity?
- Methodology :
- NMR : Compare H and C NMR shifts with structurally similar compounds (e.g., reports δ ~7.5–8.0 ppm for aromatic protons in 5-phenyl analogs). The trifluoromethyl group () typically shows a distinct F NMR signal at −60 to −70 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular formula (CHClFO) with an exact mass of 289.9958 Da ( ). Fragmentation patterns should align with furan ring cleavage and loss of CO .
- IR : Look for carbonyl (C=O) stretching at ~1700 cm and C-F vibrations (1100–1200 cm) .
Q. What are the solubility profiles of this compound in common solvents, and how do they influence formulation for in vitro studies?
- Methodology : Solubility screening in DMSO, methanol, and aqueous buffers (e.g., PBS) is critical. notes limited aqueous solubility for related furan-3-carboxylic acids, necessitating DMSO stock solutions (≤10 mM). Co-solvents like cyclodextrins or surfactants (e.g., Tween-80) can enhance solubility for biological assays . Thermal gravimetric analysis (TGA) from indicates stability up to 150°C, guiding lyophilization protocols .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly in receptor binding or enzyme inhibition assays?
- Methodology :
- Receptor Binding : Use radiolabeled or fluorescent probes (e.g., ’s β-adrenergic receptor agonist design) to assess affinity. Competitive binding assays with 3-chlorophenyl-containing ligands can reveal selectivity .
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. suggests furan derivatives may interact with metabolic enzymes due to electron-deficient aromatic rings .
- Cell-Based Assays : Monitor cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7) in cancer cell lines (e.g., HepG2, MCF-7) at IC doses .
Q. What strategies resolve contradictions in reported spectroscopic data or synthetic yields across studies?
- Methodology :
- Data Validation : Cross-reference with databases (e.g., PubChem, ) to verify NMR/MS benchmarks. For example, identifies methyl ester derivatives with exact mass 508.1013 Da, which can help calibrate instrumentation .
- Yield Optimization : Replicate conflicting syntheses under controlled conditions (e.g., inert atmosphere, anhydrous solvents). reports varying yields (70–95%) for analogous reactions due to moisture sensitivity .
Q. How can computational modeling predict the compound’s metabolic pathways or interactions with biological targets?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock to simulate binding to targets like COX-2 or EGFR. The trifluoromethyl group’s electronegativity may enhance binding affinity, as seen in ’s herbicide analogs .
- Metabolism Prediction : Software like Meteor (Lhasa Ltd.) can identify potential Phase I/II metabolites. highlights morpholinyl benzoate derivatives as stable metabolites, suggesting esterase-mediated hydrolysis as a key pathway .
- QSAR Modeling : Corrogate substituent effects (e.g., 3-chlorophenyl vs. 4-chlorophenyl) on bioactivity using Hammett constants or DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
